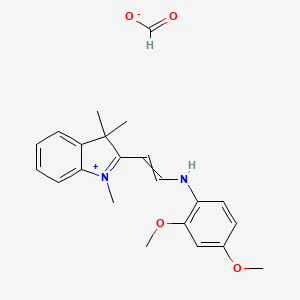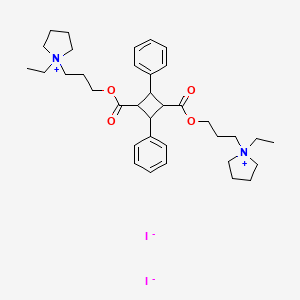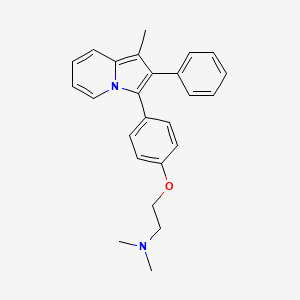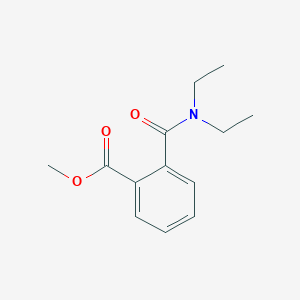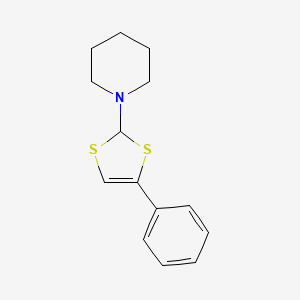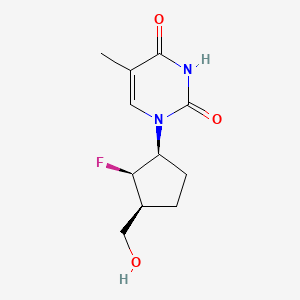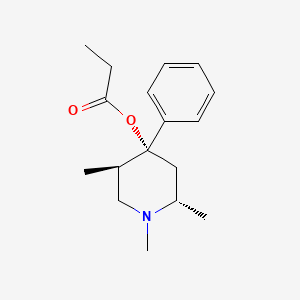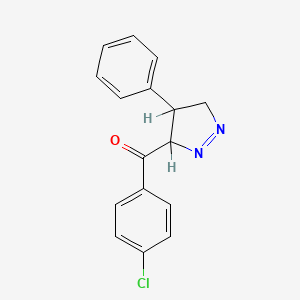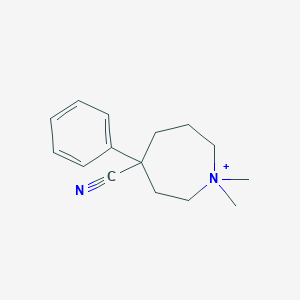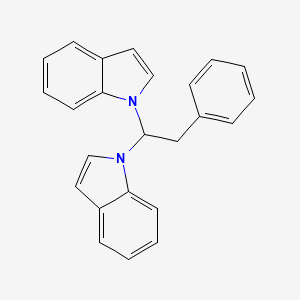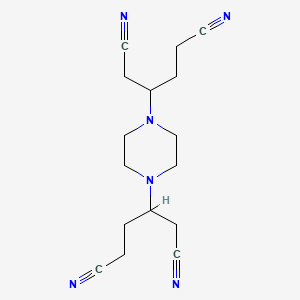
1,4-Bis(1,4-dicyano-2-butyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Bis(1,4-dicyano-2-butyl)piperazine is a complex organic compound with the molecular formula C16H22N6. This compound features a piperazine ring substituted with two butyl groups, each containing a dicyano functional group. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities, making them significant in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(1,4-dicyano-2-butyl)piperazine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines . Deprotection of these intermediates followed by selective intramolecular cyclization yields the desired piperazine derivative .
Industrial Production Methods
Industrial production methods for piperazine derivatives often involve large-scale cyclization reactions under controlled conditions. These methods ensure high yields and purity of the final product. The use of efficient catalysts and optimized reaction conditions is crucial for industrial synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Bis(1,4-dicyano-2-butyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert nitrile groups to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions include various substituted piperazines, amines, and oxides, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1,4-Bis(1,4-dicyano-2-butyl)piperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of polymers and other industrial materials.
Mécanisme D'action
The mechanism of action of 1,4-Bis(1,4-dicyano-2-butyl)piperazine involves its interaction with specific molecular targets. The nitrile groups can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways. The piperazine ring enhances the compound’s ability to interact with receptors and enzymes, modulating their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Dicyanobutane: A simpler compound with similar nitrile groups but lacking the piperazine ring.
1,4-Bis(2-cyanoethyl)piperazine: A related compound with cyanoethyl groups instead of dicyano butyl groups.
Uniqueness
1,4-Bis(1,4-dicyano-2-butyl)piperazine is unique due to its combination of a piperazine ring with dicyano butyl groups. This structure provides distinct chemical properties and biological activities, making it valuable for various applications in research and industry .
Propriétés
Numéro CAS |
102366-87-0 |
|---|---|
Formule moléculaire |
C16H22N6 |
Poids moléculaire |
298.39 g/mol |
Nom IUPAC |
3-[4-(1,4-dicyanobutan-2-yl)piperazin-1-yl]hexanedinitrile |
InChI |
InChI=1S/C16H22N6/c17-7-1-3-15(5-9-19)21-11-13-22(14-12-21)16(6-10-20)4-2-8-18/h15-16H,1-6,11-14H2 |
Clé InChI |
LGQVPACUGWLKCJ-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1C(CCC#N)CC#N)C(CCC#N)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



